molecular formula C16H23NO2 B6633140 8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

Cat. No. B6633140
M. Wt: 261.36 g/mol
InChI Key: LAYUCWSWWAUWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol, commonly known as CP 55,940, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

CP 55,940 acts as a potent agonist of the cannabinoid receptors, which are located throughout the body. These receptors are part of the endocannabinoid system, which plays a key role in regulating various physiological processes, including pain sensation, inflammation, and immune function. By activating these receptors, CP 55,940 can modulate these processes and produce a wide range of effects on the body.
Biochemical and Physiological Effects
CP 55,940 has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to have potent analgesic and anti-inflammatory properties, which make it a promising candidate for the treatment of chronic pain and inflammation. It has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

CP 55,940 has several advantages and limitations for lab experiments. One of the main advantages is its potency and selectivity for the cannabinoid receptors, which makes it a useful tool for studying the endocannabinoid system. However, its potency can also be a limitation, as it can produce strong and potentially harmful effects on the body. Additionally, its synthetic nature and complex synthesis method can make it difficult and expensive to produce in large quantities.

Future Directions

There are several future directions for the study of CP 55,940. One area of research is the development of new synthetic cannabinoids that are more selective and less potent than CP 55,940, which could reduce the risk of harmful side effects. Another area of research is the development of new therapeutic applications for CP 55,940, particularly in the treatment of neurodegenerative diseases. Finally, there is a need for further research into the long-term effects of CP 55,940 on the body, particularly in terms of its potential for addiction and other harmful effects.

Synthesis Methods

CP 55,940 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the condensation of 1,2,3,4-tetrahydro-1-naphthol and 4-chlorocyclohexanone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting product with 4-(N,N-dimethylamino)phenylmagnesium bromide, which leads to the formation of CP 55,940.

Scientific Research Applications

CP 55,940 has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of effects on the body, including analgesic, anti-inflammatory, and neuroprotective properties. It has also been studied for its potential applications in the treatment of various medical conditions, including chronic pain, epilepsy, and multiple sclerosis.

properties

IUPAC Name

8-[(4-hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c18-13-8-5-12(6-9-13)17-16-3-1-2-11-4-7-14(19)10-15(11)16/h4,7,10,12-13,16-19H,1-3,5-6,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYUCWSWWAUWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)O)NC3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Hydroxycyclohexyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol

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